molecular formula C4H11NO2 B8737667 (2R,3R)-1-Aminobutane-2,3-diol CAS No. 651734-94-0

(2R,3R)-1-Aminobutane-2,3-diol

Cat. No.: B8737667
CAS No.: 651734-94-0
M. Wt: 105.14 g/mol
InChI Key: BSLCSFCXSUCFQN-QWWZWVQMSA-N
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Description

(2R,3R)-1-Aminobutane-2,3-diol is a chiral amino alcohol with the molecular formula C₄H₁₁NO₂ and a molecular weight of 105.14 g/mol. It is characterized by two hydroxyl groups and a primary amine group positioned on a four-carbon chain. This compound’s stereochemistry—(2R,3R)—is critical to its biological and chemical interactions. Conflicting CAS numbers are reported for this compound (3228-51-1 in vs. 1432491-99-0 in ), which may indicate registration discrepancies or isomer-specific identifiers. Its physical properties include an oily appearance (), and safety data highlight hazards such as skin/eye irritation (H315-H319) .

Properties

CAS No.

651734-94-0

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

(2R,3R)-1-aminobutane-2,3-diol

InChI

InChI=1S/C4H11NO2/c1-3(6)4(7)2-5/h3-4,6-7H,2,5H2,1H3/t3-,4-/m1/s1

InChI Key

BSLCSFCXSUCFQN-QWWZWVQMSA-N

Isomeric SMILES

C[C@H]([C@@H](CN)O)O

Canonical SMILES

CC(C(CN)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (2S,3R)-2-Aminobutane-1,3-diol

This stereoisomer (CAS 44520-54-9) shares the same molecular formula but differs in configuration at C2. Known as D-allo-threoninol, it is used in peptide synthesis and enzyme inhibition studies. The stereochemical divergence leads to distinct biological activities; for example, (2S,3R)-isomers may exhibit different binding affinities to chiral receptors compared to the (2R,3R)-form .

Amino Diol Derivatives with Extended Carbon Chains

  • (2R,3R)-1-Cyclododecylamino-pent-4-ene-2,3-diol (219): Synthesized from methyl glycosides and cyclododecylamine, this derivative features a 12-membered cycloalkyl group. Its melting point (21°C) and solubility differ significantly from the simpler (2R,3R)-1-aminobutane-2,3-diol, likely due to increased hydrophobicity from the cyclododecyl substituent .
  • (2R,3R)-1-Di-n-butylamino-pent-4-ene-2,3-diol (221): The di-n-butylamino group enhances lipophilicity, making this compound suitable for membrane permeability studies. Its lower yield (22%) compared to cyclododecyl derivatives (37%) suggests steric challenges during synthesis .

Non-Amino Diol Analogues

  • (2R,3R)-Butane-2,3-diol: A precursor to the target compound, this diol lacks the amine group. It is naturally occurring in wines and contributes to fermentation profiles. Its volatility and lack of amine functionality limit its utility in pharmaceutical synthesis compared to amino diols .
  • 2,3-Diphenylbutane-2,3-diol (1): This aryl-substituted diol is used in polymer chemistry for end-group analysis. The phenyl groups confer rigidity and influence crystallinity, contrasting sharply with the flexible, polar nature of this compound .

Bicyclic Diol Derivatives

  • (2R,3R)-DMMBHD: A bicyclic monoterpenoid diol with a rigid heptane backbone. Its structure enables applications in asymmetric catalysis and natural product synthesis, but the complex ring system complicates synthetic accessibility compared to linear amino diols .

Comparative Data Table

Compound Name Molecular Formula Key Features Applications Key Differences References
This compound C₄H₁₁NO₂ Chiral amino alcohol, oily Drug intermediates, chiral catalysis Primary amine, simple structure
(2S,3R)-2-Aminobutane-1,3-diol C₄H₁₁NO₂ Stereoisomer (D-allo-threoninol) Enzyme inhibition, peptide synthesis Configuration at C2
(2R,3R)-Butane-2,3-diol C₄H₁₀O₂ Non-aminated diol Fermentation analysis (wine) Lacks amine, higher volatility
(2R,3R)-1-Cyclododecylamino-pent-4-ene-2,3-diol C₁₇H₃₁NO₂ Cyclododecyl substituent, higher MW Lipophilic drug candidates Bulky substituent, higher lipophilicity
DMMBHD C₁₀H₁₆O₂ Bicyclic structure Asymmetric catalysis Rigid backbone, complex synthesis

Notes on Discrepancies and Limitations

  • CAS Number Conflicts: The dual CAS entries for this compound (3228-51-1 vs. 1432491-99-0) require clarification, possibly reflecting vendor-specific registrations or isomer misassignment .
  • Data Gaps : Boiling points and detailed solubility data for the target compound are unavailable, limiting industrial scalability assessments .

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